6-Fluoro-2,4'-bipyridine

説明

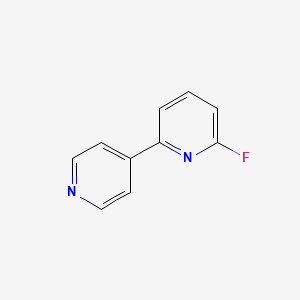

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJSMPHOONNXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673530 | |

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-31-2 | |

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 2,4 Bipyridine and Analogues

Pioneering Synthetic Routes for Bipyridines

The synthesis of bipyridines, which are crucial ligands in coordination chemistry and building blocks for functional materials, has evolved significantly over the years. mdpi.compreprints.orgresearchgate.net Early methods have been refined and largely superseded by highly efficient transition-metal-catalyzed reactions that allow for the flexible and controlled assembly of the dual-ring system. clockss.orgacs.org

Intermolecular Coupling Reactions (e.g., Suzuki, Negishi, Ullmann)

Transition-metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of bipyridine synthesis. acs.org These methods are particularly suitable for creating unsymmetrical bipyridines like 6-fluoro-2,4'-bipyridine by joining two distinct pyridine (B92270) fragments.

Suzuki Coupling: This reaction is a cornerstone of modern organic synthesis for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. mdpi.com The Suzuki-Miyaura coupling typically involves the reaction of a pyridyl halide with a pyridylboronic acid in the presence of a palladium catalyst and a base. While 3- and 4-pyridylboronic acids are generally stable and effective, 2-pyridylboronic acid derivatives can be unstable, posing a challenge for synthesizing 2,2'-bipyridines. mdpi.compreprints.org To overcome this, more stable derivatives like N-phenyldiethanolamine esters of 2-pyridineboronic acid have been developed. mdpi.compreprints.org

Negishi Coupling: As an alternative to Suzuki coupling, the Negishi reaction pairs a pyridyl halide with a pyridyl-organozinc reagent, also catalyzed by palladium or nickel complexes. mdpi.com This method demonstrates excellent functional group tolerance. The synthesis of bipyridines via Negishi coupling is a viable alternative to Stille coupling, avoiding the use of toxic organotin compounds. mdpi.com

Ullmann Coupling: The Ullmann reaction is a classical method for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.commdpi.com Traditional Ullmann conditions often require high temperatures (over 200°C) and stoichiometric amounts of copper, limiting their utility. mdpi.com Modern variations have introduced palladium and nickel catalysts, which can facilitate the coupling under more manageable conditions. mdpi.com Bimetallic systems, using both copper and a catalytic amount of a palladium salt, have also been reported to improve the efficiency of Ullmann-type homocoupling of bromopyridines. mdpi.com

Below is a comparative table of these key intermolecular coupling reactions.

Interactive Table: Comparison of Intermolecular Coupling Reactions for Bipyridine Synthesis| Coupling Reaction | Typical Reactants | Catalyst System | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki | Pyridyl Halide + Pyridylboronic Acid | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base | Mild conditions, high yields, stable and available reagents. mdpi.com | Instability of some 2-pyridylboron derivatives. mdpi.compreprints.org |

| Negishi | Pyridyl Halide + Pyridyl-organozinc | Pd or Ni catalyst | High functional group tolerance. mdpi.com | Requires preparation of organozinc reagents. |

| Ullmann | Pyridyl Halide + Pyridyl Halide | Copper (stoichiometric) or Pd/Ni (catalytic) | Classic method for symmetrical bipyridines. mdpi.com | Harsh conditions (high temp), often moderate yields. mdpi.com |

Homocoupling and Heterocoupling Strategies

The synthesis of bipyridines can be broadly categorized into homocoupling and heterocoupling strategies.

Homocoupling involves the coupling of two identical pyridine precursors to form a symmetrical bipyridine. mdpi.com This is commonly achieved through Ullmann-type reactions using nickel or palladium catalysts or the Wurtz coupling of Grignard reagents. mdpi.compreprints.org For example, the homocoupling of 3-bromopyridine (B30812) can yield 3,3'-bipyridine. While effective for symmetrical products, this approach is unsuitable for producing unsymmetrical derivatives like this compound.

Heterocoupling , the reaction between two different precursors, is the essential strategy for assembling unsymmetrical bipyridines. This modular approach allows for the controlled synthesis of a vast range of substituted bipyridines. Cross-coupling reactions like Suzuki, Stille, and Negishi are the primary methods for heterocoupling. mdpi.com For the synthesis of this compound, a potential heterocoupling route would involve reacting a 6-fluoro-2-halopyridine with a 4-pyridyl organometallic reagent (or vice versa) using a palladium catalyst. acs.org Direct C-H arylation of pyridine N-oxides with halopyridines has also emerged as a powerful method that avoids the pre-functionalization required for traditional cross-coupling. acs.org

Fluorination Strategies for Pyridine and Bipyridine Derivatives

The introduction of fluorine into a pyridine or bipyridine framework can significantly alter its electronic properties, bioavailability, and binding affinities, making it a valuable modification in medicinal chemistry and materials science. uniovi.esscispace.com The synthesis of a compound like this compound can be approached either by using a pre-fluorinated pyridine building block in a coupling reaction or by introducing the fluorine atom onto the bipyridine scaffold in a later step.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluoride (B91410) into an aromatic ring. nih.gov In this reaction, a leaving group on the pyridine ring (such as a halide or a nitro group) is displaced by a nucleophilic fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com

The reaction is particularly effective for positions that are activated by the ring nitrogen, namely the C2 (α) and C4 (γ) positions. nih.govacs.org The synthesis of 2-fluoropyridines from other 2-halopyridines is often more rapid than the corresponding reactions of chloropyridines due to the high electronegativity of fluorine, which accelerates the substitution. nih.gov For instance, the reaction of 2-chloropyridine (B119429) with NaOEt in ethanol (B145695) is significantly slower than the same reaction with 2-fluoropyridine. nih.gov

However, direct nucleophilic fluorination of pyridines can be challenging due to the electron-rich nature of the ring. rsc.org This is especially true for the meta-position (C3 or C5), which often requires the presence of strong electron-withdrawing groups to proceed. rsc.org The use of pyridine N-oxides can activate the ring towards nucleophilic attack, providing a route to meta-fluorinated pyridines. rsc.org

Electrophilic Fluorination Methods

Electrophilic fluorination offers a complementary approach, particularly for direct C-H bond fluorination. This method utilizes reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic site on the aromatic ring. alfa-chemistry.com The development of stable, crystalline N-F reagents has made this strategy safer and more practical. juniperpublishers.com

Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): A highly versatile and widely used reagent for the fluorination of a broad range of substrates, including pyridines. juniperpublishers.comosi.lvacs.org

N-Fluorobenzenesulfonimide (NFSI): A stable, solid reagent capable of fluorinating carbanions and aryl Grignard reagents. juniperpublishers.com

N-Fluoropyridinium Salts: These salts are effective electrophilic fluorinating agents that can be synthesized by the direct fluorination of pyridine derivatives. alfa-chemistry.combeilstein-journals.org

Electrophilic fluorination can be highly regioselective. For example, using silver(II) fluoride (AgF₂), a variety of pyridines can be selectively fluorinated at the position adjacent to the nitrogen (the C2 position) under mild conditions. researchgate.net This method is notable for its broad applicability and safety. researchgate.net

Interactive Table: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Full Name / Type | Form | Key Features |

|---|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline Solid | Highly versatile, commercially available, widely used. juniperpublishers.comacs.org |

| NFSI | N-Fluorobenzenesulfonimide | Crystalline Solid | Benchtop-stable, effective for fluorinating nucleophiles like Grignard reagents. juniperpublishers.com |

| N-Fluoropyridinium Salts | e.g., N-fluoropyridinium triflate | Crystalline Solid | Stable, high fluorination efficiency. beilstein-journals.org |

Chemo-enzymatic Synthesis Considerations

Chemo-enzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to produce complex molecules with high selectivity and efficiency. acs.org In the context of fluorinated pyridines, enzymes are primarily used for the asymmetric synthesis of chiral molecules, such as amines and alcohols, where a fluorinated substituent is present. uniovi.es

Two prominent biocatalytic strategies include:

Kinetic Resolution: Enzymes like lipases can be used for the kinetic resolution of racemic fluorinated amines through stereoselective acylation, yielding enantiopure amines with excellent selectivity. uniovi.es

Asymmetric Bioreduction/Transamination: Prochiral ketones can be converted into optically pure chiral alcohols using alcohol dehydrogenases (ADHs), or into chiral amines using transaminases. uniovi.esnih.gov For example, the ADH from Lactobacillus kefir has been used to reduce α-halogenated acyl pyridine derivatives to the corresponding chiral alcohols with enantiomeric excesses often exceeding 99%. nih.govresearchgate.net

These methods are valuable for preparing enantiomerically pure building blocks that can be used in the synthesis of pharmaceuticals and agrochemicals. uniovi.esnih.gov While these techniques typically focus on modifying substituents attached to the pyridine ring rather than direct ring fluorination, they represent a powerful approach for creating complex, chiral fluorinated pyridine derivatives. uniovi.esresearchgate.net

Advanced Synthetic Techniques

Advanced synthetic methodologies, including one-pot and multicomponent reactions, as well as stereoselective approaches, have become increasingly important in the synthesis of complex heterocyclic compounds like this compound and its analogues. These techniques offer significant advantages in terms of efficiency, atom economy, and the ability to construct intricate molecular architectures with high levels of control.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are powerful strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. This approach is highly valued for its ability to reduce waste, save time, and simplify the synthesis of complex molecules. While specific one-pot or multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles can be applied from established methodologies for related bipyridine and quinazoline (B50416) structures.

A plausible approach for a one-pot synthesis could involve a tandem reaction sequence. For instance, a copper-catalyzed multicomponent cyclization has been used for the synthesis of 2-arylquinazolines. semanticscholar.org This reaction brings together (2-aminophenyl)methanols and aldehydes to form the quinazoline core in moderate to good yields. semanticscholar.org By analogy, a one-pot synthesis of a bipyridine could be envisioned starting from appropriate pyridine precursors that undergo a sequence of coupling and cyclization reactions within the same reaction vessel.

Multicomponent reactions are defined by the combination of three or more reactants in a single pot to form a product that incorporates substantial portions of each starting material. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a three-component reaction that constructs a dihydropyridine ring system. Adapting such a strategy to form a bipyridine would require the careful selection of fluorinated pyridine-containing starting materials. For example, a reaction could potentially be designed involving a fluorinated pyridine derivative, an enolate precursor, and an ammonia (B1221849) source to construct one of the pyridine rings of the bipyridine system.

The "1,2,4-triazine" methodology represents another versatile route to functionalized 2,2'-bipyridines. researchgate.net This method involves the reaction of 3-(pyridin-2-yl)-1,2,4-triazines with various dienophiles in an aza-Diels-Alder reaction. researchgate.net A one-pot variation of this could involve the in-situ formation of the triazine followed by the cycloaddition-elimination cascade to yield the bipyridine. The introduction of a fluorine atom could be achieved by using a fluorinated pyridine precursor in the initial triazine synthesis.

Table 1: Comparison of One-Pot and Multicomponent Reaction Strategies for Heterocycle Synthesis

| Strategy | Key Features | Potential Application for this compound Synthesis |

| Tandem Catalysis | Multiple catalytic cycles occur sequentially in a single pot. | A sequence of C-H activation and cross-coupling reactions using a palladium catalyst could link two different pyridine rings. preprints.org |

| Multicomponent Cyclization | Three or more starting materials combine to form a cyclic product. | A modified Hantzsch or Biginelli-type reaction using a fluorinated pyridine aldehyde as one component. |

| Aza-Diels-Alder of Triazines | A 1,2,4-triazine (B1199460) reacts with a dienophile to form a pyridine ring after nitrogen elimination. | Synthesis of a fluorinated 3-(pyridin-2-yl)-1,2,4-triazine followed by an in-situ reaction with a suitable dienophile. researchgate.net |

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for accessing chiral analogues of this compound, which are of significant interest in asymmetric catalysis and medicinal chemistry. rsc.orgresearchgate.net These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single or a major stereoisomer.

The synthesis of chiral bipyridine ligands often relies on the introduction of chirality through several key strategies. One common method is the use of C2-symmetric chiral ligands to induce asymmetry in catalytic reactions. For example, chiral pinene researchgate.netnih.govbipyridine ligands have been synthesized and used in enantioselective catalysis. nih.govacs.org The synthesis of these ligands involves the stereoselective alkylation of a bipyridine scaffold derived from a chiral starting material, such as pinene. nih.govacs.org This principle could be extended to create analogues of this compound with chiral substituents.

Another powerful approach is the stereoselective synthesis of atropisomeric bipyridines. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of bipyridines, substitution at the positions ortho to the inter-ring bond can create a stable chiral axis. The oxidative coupling of chiral pyridine N-oxides has been demonstrated as a highly chemo- and stereoselective method for the synthesis of atropisomeric bipyridine N,N'-dioxides. urfu.ru This method utilizes O2 as the terminal oxidant and can achieve high diastereoselectivity. urfu.ru Subsequent deoxygenation would yield the chiral bipyridine.

The development of chiral 2,2'-bipyridinediol ligands has also been a significant area of research. rsc.org A seven-step synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand has been reported, with the key step being an O2-mediated oxidative homocoupling of a chiral pyridine N-oxide, achieving excellent stereoselectivities (99% de and >99.5% ee). rsc.orgresearchgate.net Such ligands are highly effective in metal-catalyzed asymmetric reactions. rsc.org

Furthermore, the stereoselective synthesis of piperidine (B6355638) alkaloids, which contain a saturated heterocyclic ring, provides insights into controlling stereocenters that could be relevant for reduced bipyridine analogues. rsc.org These syntheses often employ key reactions that establish the stereochemistry at the C2 and C6 positions of the piperidine ring. rsc.org

Table 2: Key Strategies in Stereoselective Synthesis of Bipyridine Analogues

| Strategy | Description | Example | Stereochemical Outcome |

| Chiral Pool Synthesis | Utilization of readily available chiral natural products as starting materials. | Synthesis of pinene researchgate.netnih.govbipyridine ligands from chiral pinene derivatives. nih.govacs.org | High enantiomeric excess. |

| Atroposelective Synthesis | Stereoselective construction of axially chiral biaryls. | Oxidative dimerization of chiral pyridine N-oxides to form atropisomeric bipyridine N,N'-dioxides. urfu.ru | High diastereoselectivity and enantiomeric excess. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Ru(II)-Noyori-Ikariya catalyzed double hydrogen transfer to a 2,2'-bipyridine-diketone. researchgate.net | Excellent ee (>99.5%) and de (>99.5%). |

| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral auxiliary on one of the pyridine rings to direct a selective cross-coupling reaction. | Diastereomeric products that can be separated. |

Advanced Characterization Techniques for 6 Fluoro 2,4 Bipyridine and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of 6-Fluoro-2,4'-bipyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. ¹H, ¹³C, and ¹⁹F NMR are the most relevant methods, providing detailed information about the molecular framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent 2,4'-bipyridine (B1205877), proton signals appear in the aromatic region, typically between 7.3 and 8.8 ppm. rsc.org In this compound, the fluorine atom at the 6-position induces changes in the chemical shifts of the adjacent protons (H-3 and H-5) on the fluorinated pyridine (B92270) ring due to its strong electron-withdrawing nature. Coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) will also lead to the splitting of proton signals, providing definitive evidence for the fluorine's position.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For a typical 2,4'-bipyridine scaffold, carbon signals are observed in the range of 120-155 ppm. rsc.org The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. The chemical shifts of other carbons in the fluorinated ring (especially C-5 and C-3) will also be affected, albeit to a lesser extent, through two- and three-bond couplings (²JCF and ³JCF).

¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for fluorinated compounds. A single signal would be expected for this compound, and its chemical shift provides information about the electronic environment of the fluorine atom. For comparison, a chemical shift of -75.71 ppm was reported for 6-fluoro-2-pyridone.

Interactive Data Table: Representative NMR Data for Bipyridine Scaffolds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 2,4'-Bipyridine | ¹H | 8.79–8.67 (m, 3H), 7.90 (dd, 2H), 7.85–7.74 (m, 2H), 7.38–7.31 (m, 1H) rsc.org |

| 2,4'-Bipyridine | ¹³C | 154.4, 150.3, 150.0, 146.3, 137.0, 123.7, 121.0, 120.8 rsc.org |

| 6-Fluoro-2-pyridone | ¹⁹F | -75.71 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of bipyridine derivatives shows characteristic absorption bands. researchgate.net Key vibrations include:

C=N and C=C stretching: These vibrations of the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. researchgate.netmdpi.com

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-F stretching: The C-F bond gives rise to a strong absorption band, typically in the 1300-1000 cm⁻¹ region, which is a key indicator of fluorination.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the pyridine rings, are found in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. For bipyridine molecules, prominent Raman peaks are associated with the ring breathing modes and other skeletal vibrations. researchgate.net The technique is particularly sensitive to the symmetric vibrations of the bipyridine framework. The vibrational modes of bipyridine have been extensively studied, providing a solid foundation for interpreting the spectra of its derivatives. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Bipyridine Derivatives

| Technique | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| IR | C=N Stretching | ~1594 | mdpi.com |

| IR | Pyridine Ring Vibrations | 1574, 1494 | |

| IR | C-H Bending (out-of-plane) | 789, 744 | |

| Raman | Ring Breathing | 994 (shifts to 1010 upon coordination) | |

| Raman | Ring Stretching | ~1600 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense π→π* transitions associated with the bipyridine aromatic system. chimicatechnoacta.rumdpi.com

The absorption spectrum typically shows multiple bands in the UV region. For instance, in related bipyridine derivatives, these transitions can result in absorption maxima (λ_max) below 350 nm. mdpi.com The introduction of a fluorine atom can cause a slight shift in the position and intensity of these bands (a hypsochromic or bathochromic shift) due to its inductive effects on the electronic structure of the pyridine rings. The solvent environment can also influence the absorption spectrum, with polar solvents often causing shifts in λ_max. researchgate.net In derivatives of 2,2'-bipyridines, intense absorption bands are often ascribed to π→π* transitions, while lower energy, less intense n→π* transitions can sometimes be observed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used for polar molecules like bipyridine derivatives. It typically generates a protonated molecular ion, [M+H]⁺. chimicatechnoacta.rursc.org High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com

Fast Atom Bombardment (FAB-MS): This is another soft ionization method that has been used to characterize bipyridine complexes, providing clear molecular ion peaks.

The fragmentation pattern observed in the mass spectrum can also offer structural information. The cleavage of the bond between the two pyridine rings is a common fragmentation pathway for bipyridine compounds.

Diffraction and Imaging Techniques

While spectroscopy provides data on averaged molecular properties, diffraction techniques give a precise picture of the atomic arrangement in the solid state.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. For this compound or its derivatives, this technique would provide precise data on:

Bond lengths and angles: Confirming the geometry of the pyridine rings and the inter-ring C-C bond.

Torsional angle: Revealing the relative orientation of the two pyridine rings. In the solid state, bipyridines can adopt either a transoid or cisoid conformation, which is influenced by crystal packing forces and intermolecular interactions.

Intermolecular interactions: Identifying non-covalent interactions such as hydrogen bonds or π-π stacking that dictate the crystal packing. The fluorine atom can participate in weak C-H···F hydrogen bonds, influencing the supramolecular architecture. researchgate.net

Interactive Data Table: Representative Crystallographic Data for a Bipyridine Derivative Complex

| Parameter | [AgL(POP)][PF₆] (L = 4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.6053(7) |

| b (Å) | 15.0628(8) |

| c (Å) | 18.2353(12) |

| α (°) | 80.668(3) |

| β (°) | 84.786(3) |

| γ (°) | 87.057(3) |

| Volume (ų) | 3130.3(3) |

Electron Microscopy for Supramolecular Assemblies

Electron microscopy stands as a powerful tool for the direct visualization of the morphology and higher-order structures of supramolecular assemblies. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into the size, shape, and organization of nano- and micro-scale structures formed through the self-assembly of molecules like this compound and its derivatives.

In the study of bipyridine-containing systems, electron microscopy has been instrumental. For instance, research on metal-organic frameworks (MOFs) incorporating 4,4'-bipyridine (B149096) has utilized SEM and TEM to characterize the materials, revealing layered, rod-like structures with smooth surfaces. rsc.org Similarly, TEM studies on block copolymers containing bipyridine units complexed with copper(I) ions have visualized the formation of nanoscopic polymer-ion complexes that segregate into highly ordered columnar domains. researchgate.netresearchgate.net Although not involving this compound directly, another study demonstrated the use of SEM to identify the formation of nanosquares with side lengths of 200–1000 nm in supramolecular assemblies, confirming the existence of large, organized structures.

A particularly advanced technique, cryogenic scanning electron microscopy (cryo-SEM), offers the ability to study complex formulations in their native, frozen-hydrated state. nih.gov This method is invaluable for observing delicate structures that might be altered or destroyed by conventional sample preparation. bohrium.com Cryo-SEM involves the rapid vitrification (freezing) of a sample, which is then fractured to expose its internal structure and imaged. formulationbio.com This preserves the native morphology of self-assembled systems, providing a more accurate representation of their structure in solution. thermofisher.com For nanoparticle-based drug delivery systems, which can be analogous to supramolecular assemblies of functional molecules, cryo-SEM is used to accurately study morphology, surface features, and crystal structure. formulationbio.com The application of these electron microscopy techniques is crucial for understanding how derivatives of this compound organize into larger, functional supramolecular architectures.

Advanced Analytical Methods for Compositional Purity and Structural Integrity

Ensuring the compositional purity and absolute structural integrity of this compound and its derivatives is paramount for their application in advanced materials and research. Beyond initial synthesis confirmation, a suite of advanced analytical methods is employed to provide unambiguous verification. These methods are essential for confirming that the correct molecule has been synthesized and that it is free from starting materials, byproducts, or isomeric impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing purity. chemyx.com It separates the target compound from any contaminants based on differential partitioning between a stationary phase and a mobile phase. chemyx.com When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. rsc.org The purity of bipyridine derivatives and related heterocyclic compounds is routinely confirmed using HPLC, often achieving purity levels greater than 98%. The conditions for such analyses are meticulously optimized to ensure reliable and reproducible results.

Table 1: Representative HPLC Conditions for Analysis of Bipyridine Derivatives

| Parameter | Condition |

|---|---|

| System | Agilent 1290 Infinity UHPLC or similar cam.ac.uk |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) cam.ac.uk |

| Mobile Phase | A: Water with 0.1% Formic Acid or TFA B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA sigmaaldrich.com | | Gradient | Linear gradient, e.g., 5% B to 95% B over 20-30 minutes | | Flow Rate | 0.5 - 1.0 mL/min | | Detector | UV/Vis (e.g., 254 nm) and/or Mass Spectrometer (MS) | This table presents a generalized set of conditions; specific parameters must be optimized for each unique compound.

Mass Spectrometry (MS) provides definitive confirmation of a compound's molecular weight. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar molecules like bipyridine derivatives with minimal fragmentation, providing a clear molecular ion peak ([M+H]⁺). nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with extremely high accuracy, allowing for the calculation of the elemental formula and confirming structural integrity. rsc.org

Elemental Analysis is a fundamental method for verifying the compositional purity of a newly synthesized compound. researchgate.net It measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For fluorinated compounds, fluorine (F) content can also be determined. The experimentally found percentages are compared against the theoretically calculated values for the proposed chemical formula. A close match, typically within ±0.4%, provides strong evidence of the compound's purity and correct elemental composition. acs.org

Table 2: Theoretical vs. Found Elemental Analysis Data for this compound (C₁₀H₇FN₂)

| Element | Theoretical (%) | Found (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 68.96 | 68.85 | -0.11 |

| Hydrogen (H) | 4.05 | 4.10 | +0.05 |

| Nitrogen (N) | 16.08 | 16.01 | -0.07 |

| Fluorine (F) | 10.91 | Not typically measured with N | - |

This table contains representative data illustrating a successful purity validation. Actual results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed insight into molecular structure. While 1D ¹H and ¹³C NMR are standard, advanced 2D NMR techniques are essential for the unambiguous structural elucidation of complex molecules, especially for differentiating between isomers. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-4 bonds), which is critical for piecing together the molecular skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between atoms that are close in space, helping to determine the molecule's 3D conformation. researchgate.net

Together, these advanced methods provide a comprehensive characterization, confirming that the this compound or its derivative is both structurally correct and compositionally pure.

Coordination Chemistry of 6 Fluoro 2,4 Bipyridine

Ligand Design Principles and Electronic Effects of Fluorine

The design of bipyridine ligands is often guided by the desire to tune the electronic and steric properties of the resulting metal complexes. The introduction of a fluorine atom, as in 6-Fluoro-2,4'-bipyridine, is a key strategy in this regard. Fluorine is the most electronegative element, and its incorporation into an aromatic system like bipyridine has profound electronic effects.

The primary electronic influence of a fluorine substituent is its strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the pyridine (B92270) ring to which it is attached. In the case of this compound, the fluorine at the 6-position is expected to lower the energy of the π* orbitals of the ligand. This modification of the ligand's electronic structure can, in turn, influence the properties of its metal complexes, such as their redox potentials and photophysical behavior. It is anticipated that the electron-withdrawing nature of fluorine would stabilize the resulting metal complexes.

Metal Complexation Strategies

The complexation of metal ions with bipyridine ligands is a fundamental aspect of coordination chemistry. These strategies typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis of Homoleptic and Heteroleptic Complexes

Homoleptic Complexes: These are complexes in which all the ligands coordinated to the central metal ion are identical. The synthesis of a homoleptic complex of this compound would involve reacting the ligand with a metal precursor in a stoichiometry that favors the coordination of multiple this compound molecules, for example, in a 2:1 or 3:1 ligand-to-metal ratio. Specific synthetic procedures and characterization data for homoleptic complexes of this compound are not documented in the available literature.

Heteroleptic Complexes: These complexes contain more than one type of ligand. The synthesis of heteroleptic complexes involving this compound would typically be a stepwise process. First, a precursor complex containing the metal and one or more other ligands is synthesized, followed by the introduction of this compound to complete the coordination sphere. While studies on heteroleptic complexes of other fluorinated bipyridines and related pyridyl ligands exist, specific examples detailing the synthesis of heteroleptic complexes with this compound are not found in the searched scientific reports. For instance, studies on heteroleptic cobalt(II) complexes have been conducted with 6-fluoro-2-pyridonate, a related but distinct ligand.

Chelation Modes and Coordination Geometries

Bipyridine ligands like this compound are classic chelating ligands, meaning they bind to a central metal atom through two donor atoms, which in this case are the nitrogen atoms of the two pyridine rings. This bidentate chelation forms a stable five-membered ring with the metal ion.

The coordination geometry of the resulting metal complex is determined by several factors, including the size and electronic properties of the metal ion and the steric and electronic characteristics of the ligands. Common coordination geometries for bipyridine complexes include octahedral (for a metal ion with a coordination number of six, e.g., [M(bpy)₃]ⁿ⁺) and tetrahedral or square planar (for a coordination number of four, e.g., [M(bpy)₂]ⁿ⁺).

Specific studies detailing the experimental determination of chelation modes and the resulting coordination geometries for metal complexes of this compound through techniques like X-ray crystallography are not available in the public domain.

Reactivity and Stability of Metal Complexes

The reactivity and stability of metal complexes are critical for their potential applications. The presence of the fluorine atom in this compound is expected to influence these properties.

Redox Properties and Electron Transfer Processes

The redox properties of metal complexes are fundamental to their use in areas such as catalysis and electron transfer studies. The electron-withdrawing nature of the fluorine atom in this compound is expected to make the metal center more electron-deficient. This would generally lead to an increase in the reduction potential of the complex compared to its non-fluorinated analogue.

Electron transfer processes in these complexes, such as metal-to-ligand charge transfer (MLCT), are also influenced by the ligand's electronic structure. The lower-lying π* orbitals of the fluorinated bipyridine ligand could affect the energy and nature of these transitions.

However, specific experimental data from techniques like cyclic voltammetry or spectroelectrochemistry for complexes of this compound, which would provide quantitative information on their redox potentials and electron transfer behavior, have not been reported in the available scientific literature.

Ligand Exchange Dynamics

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. The rate and mechanism of ligand exchange are influenced by the strength of the metal-ligand bond and the steric environment around the metal center.

The strong sigma-donating ability of the pyridine nitrogen atoms, combined with the chelate effect, generally leads to kinetically stable bipyridine complexes. The fluorine substituent in this compound might subtly influence the lability of the ligand, but detailed kinetic studies on ligand exchange dynamics for its complexes are not available.

Spin State Phenomena in Transition Metal Complexes

A comprehensive review of available scientific literature reveals a notable absence of specific research on the spin state phenomena of transition metal complexes involving the ligand this compound. Extensive searches in chemical databases and scholarly articles did not yield any studies detailing the synthesis, magnetic properties, or spin crossover (SCO) behavior of complexes containing this particular ligand.

Spin crossover is a phenomenon observed in some transition metal complexes, most commonly with d4-d7 electron configurations, where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This transition is highly dependent on the ligand field strength, as well as steric and electronic effects of the coordinating ligands.

While research exists on the spin state phenomena of complexes with related ligands, such as other substituted bipyridines and fluoro-substituted pyridyl derivatives, no direct data or detailed findings concerning this compound are available. The specific electronic and steric influence of the fluorine atom at the 6-position of one pyridine ring and the linkage at the 4'-position of the second ring in determining the magnetic behavior of its transition metal complexes has not been documented.

Therefore, it is not possible to provide detailed research findings or data tables on the spin state phenomena for complexes of this compound at this time. Further experimental investigation would be required to characterize the magnetic properties and explore the potential for spin crossover behavior in coordination compounds derived from this ligand.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Fluoro-2,4'-bipyridine at the molecular level.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of bipyridine derivatives. ebi.ac.ukresearchgate.netacs.org DFT calculations, often using functionals like B3LYP, have been successfully employed to predict the geometries, vibrational frequencies, and electronic spectra of related bipyridine compounds. ebi.ac.ukresearching.cn For instance, DFT has been used to analyze the electronic properties of various bipyridine-based complexes, providing insights into their charge distribution and molecular orbitals. researchgate.net In the context of fluorinated bipyridines, DFT calculations can elucidate the influence of the fluorine substituent on the molecule's electronic landscape. chinesechemsoc.org The electronegativity of the fluorine atom can significantly alter the electron density distribution within the pyridine (B92270) rings, impacting its reactivity and interaction with other molecules. chinesechemsoc.org DFT studies can also be used to determine the oxidation level of the bipyridine ligand in metal complexes, which is crucial for understanding their catalytic and photophysical properties. researchgate.netacs.org

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are based on first principles without empirical parameters, providing a rigorous theoretical foundation for studying molecular systems. researchgate.netscribd.com However, their computational cost can be prohibitive for larger molecules.

Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. scribd.comuni-muenchen.de These methods are particularly useful for preliminary computational screenings and for studying large molecular systems. uni-muenchen.de For example, semi-empirical methods like ZINDO have been used to calculate the electronic spectra of coordination complexes. While generally less accurate than ab initio or DFT methods, modern semi-empirical methods like PM7 have shown improved performance for a wider range of chemical systems. nih.gov

Density Functional Theory (DFT) Studies

Mechanistic Studies through Computational Chemistry

Computational chemistry is instrumental in unraveling the intricate details of reaction mechanisms involving this compound.

Computational methods, particularly DFT, are extensively used to map out potential energy surfaces for chemical reactions. This allows for the identification of reaction intermediates and the calculation of activation energies for transition states. For instance, in the synthesis of bipyridine derivatives, computational studies can help elucidate the mechanism of cross-coupling reactions. mdpi.com DFT calculations have been used to model transition states in various reactions, such as the six-membered chair-like transition state in certain copper-catalyzed reactions. researcher.life In the context of fluorinated compounds, these calculations can reveal how the fluorine atom influences the stability of intermediates and the energy barriers of reaction pathways. chinesechemsoc.org For example, studies have shown that fluorine substitution can activate C-C and C-S bonds, and the transition states for these bond cleavages can be modeled computationally. chinesechemsoc.org

The involvement of radical intermediates is a key feature in many synthetic routes to bipyridines. acs.org Computational chemistry can provide evidence for the existence and reactivity of these transient species. For example, in certain C-H functionalization reactions, the formation of radical intermediates can be proposed and their stability assessed through calculations. nih.gov The kinetics of reactions involving this compound can also be investigated computationally. By calculating the free energy profiles of reaction pathways, rate-determining steps can be identified, and theoretical reaction rates can be estimated. annualreviews.org This information is crucial for optimizing reaction conditions to improve yields and selectivity.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption and emission spectra, which can then be compared with experimental data for validation. researchgate.net These calculations help in assigning the nature of electronic transitions, such as n→π* or π→π* transitions, and understanding the photophysical behavior of the molecule. uni-duesseldorf.de

For instance, theoretical calculations have been used to understand the luminescence properties of fluorinated derivatives and how they are influenced by the fluorination pattern. uni-duesseldorf.de Similarly, DFT calculations have been shown to be in excellent agreement with observed Raman spectra for bipyridyl compounds and their radical anions. ebi.ac.uk The prediction of NMR chemical shifts and coupling constants is another area where computational chemistry provides valuable support for experimental structure elucidation.

of this compound

Detailed theoretical and computational studies specifically focused on this compound are not extensively available in the public scientific literature. The following sections outline the principles of the requested computational methodologies and their general application in the characterization of chemical compounds. While direct data for this compound is not presented, this overview explains the theoretical framework that would be used for such an analysis.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for predicting and interpreting the properties of molecules, offering insights that complement experimental data. For a molecule like this compound, theoretical calculations can elucidate its structural, spectroscopic, and dynamic characteristics.

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a fundamental application of computational chemistry, primarily utilizing Density Functional Theory (DFT). These simulations are invaluable for confirming molecular structures and understanding their vibrational properties.

The process begins with the optimization of the molecule's geometry to find its lowest energy state. Following this, NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated shifts are then compared to experimental data to validate the proposed structure.

For IR spectra simulation, computational methods calculate the vibrational frequencies and their corresponding intensities. iosrjournals.org These frequencies arise from the stretching, bending, and other motions of the atoms within the molecule. The resulting theoretical spectrum provides a detailed map of the molecule's vibrational modes, which is crucial for interpreting experimental IR spectra and identifying characteristic functional group vibrations. iosrjournals.orgnih.gov Large-scale computational initiatives are generating vast datasets of simulated spectra for millions of organic molecules, highlighting the importance of these predictive models in modern chemistry.

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the excited-state properties of molecules, including their electronic absorption and emission spectra. tandfonline.comacs.orgtandfonline.com This analysis is critical for understanding a molecule's color, photophysical behavior, and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). iucr.org

TD-DFT calculations predict the energies of electronic transitions from the ground state to various excited states. rsc.org These transitions correspond to the absorption of light and are typically visualized in a simulated UV-Vis spectrum. Key parameters derived from these calculations include the maximum absorption wavelength (λmax), oscillator strength (which relates to the intensity of the absorption), and the nature of the transition, such as π → π* or n → π*. tandfonline.com

The analysis often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key factor determining the electronic and optical properties of the molecule. tandfonline.comiucr.org For bipyridine derivatives, substitutions can significantly alter the electronic structure, potentially leading to intramolecular charge transfer (ICT) upon excitation, which can be modeled and understood through TD-DFT. acs.orgacs.org

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govcresset-group.com For flexible molecules like this compound, which has a rotatable bond between its two pyridine rings, MD simulations are essential for performing a thorough conformational analysis. mun.caresearchgate.net

An MD simulation models the molecule within a simulated environment (such as in a solvent or in the gas phase) and calculates the trajectories of its atoms based on a chosen force field. consensus.app A force field is a set of parameters that defines the potential energy of the system, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions. researchgate.net

Applications in Catalysis

Photoredox Catalysis

No specific research detailing the use of 6-Fluoro-2,4'-bipyridine in photoredox catalysis was found. The design of photoredox catalysts, especially those based on copper and ruthenium, heavily relies on the photophysical and electrochemical properties of ligands, with 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives being the most extensively studied. acs.orgbeilstein-journals.orgacs.org

There is no available data on the design or application of copper-based photoredox catalysts incorporating the this compound ligand. The design of such catalysts often involves sterically hindered 2,2'-bipyridine or phenanthroline ligands to prevent catalyst deactivation and promote desired photophysical properties. epfl.chepfl.chacs.org

No specific light-driven transformations or applications in radical chemistry involving this compound were identified. This area of research is dominated by well-established photocatalysts like [Ru(bpy)₃]²⁺ and various iridium complexes, which can efficiently generate radical intermediates from organic substrates under visible light irradiation. acs.orgresearchgate.net

Design of Copper-Based Photoredox Catalysts

Electro- and Bio-Catalysis Considerations

There is a lack of specific information regarding the role or potential of this compound in either electrocatalysis or biocatalysis.

Electrocatalysis: Research in molecular electrocatalysis for reactions like CO₂ reduction or water oxidation often utilizes polypyridyl ligands, such as derivatives of 2,2'-bipyridine and terpyridine, to stabilize metal centers and facilitate electron transfer. berkeley.edunih.gov A study mentioned the purchase of 6-fluoro-6′-methoxy-2,2′-bipyridine, a different isomer, but did not feature it as a central component of their catalytic system. berkeley.edu

Biocatalysis: The search yielded no information on the use of this compound in biocatalytic systems. Research in this area typically involves enzymes or engineered proteins, sometimes in combination with photosensitizers for photo-biocatalytic reactions. nih.govutdallas.edu

Applications in Supramolecular Chemistry and Materials Science

Supramolecular Assemblies and Coordination Polymers

The construction of complex, functional supramolecular architectures relies on the precise control of intermolecular interactions. 6-Fluoro-2,4'-bipyridine, with its distinct nitrogen donor sites and the modulating influence of the fluorine substituent, serves as an excellent ligand for the directed assembly of coordination polymers and other supramolecular structures.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The final structure and properties of these polymers are dictated by the coordination geometry of the metal, the structure of the organic linker, and the presence of non-covalent interactions such as hydrogen bonding and π-π stacking. Bipyridine-based ligands are frequently employed in the construction of these materials due to their robust chelating and bridging capabilities. researchgate.netnih.gov The introduction of a fluorine atom, as in this compound, can influence the electronic properties of the ligand, affecting the strength of the metal-ligand bond and introducing the possibility of halogen bonding interactions. acs.org

Research on related fluorinated nicotinic acid and 4,4'-bipyridine (B149096) systems has demonstrated the formation of one-dimensional nickel(II) coordination polymers. In these structures, the metal ions are typically in an octahedral coordination environment, bound to the nitrogen atoms of the bipyridine ligands and the oxygen atoms of the carboxylate groups and water molecules. iucr.orgnih.gov These chains are then further organized into higher-dimensional networks through extensive hydrogen bonding. iucr.orgnih.gov While specific studies on this compound are nascent, the principles established with analogous fluorinated bipyridine ligands suggest its strong potential for creating novel coordination polymers with tailored dimensionalities and properties. core.ac.uk

Helical Structures and Molecular Recognition

The quest to mimic the intricate helical structures found in nature, such as DNA, has driven significant research in supramolecular chemistry. Bipyridine-containing ligands have been instrumental in the synthesis of artificial helical molecules, or helicates, through coordination with metal ions. researchgate.netacs.orgmdpi.com The defined coordination vectors of the bipyridine units can guide the self-assembly process to yield single, double, or even more complex helical strands. For instance, the combination of 4,2′:6′,4′′-terpyridines with zinc(II) halides has been shown to produce helical coordination polymers. rsc.org The pitch and handedness of these helices can be influenced by the substituents on the ligand and the nature of the metal ion. rsc.org

The fluorine atom in this compound can play a crucial role in directing the formation of such helical structures. Its steric and electronic influence can introduce a torsional constraint between the pyridine (B92270) rings, favoring a specific dihedral angle that promotes helical winding upon coordination to a metal center. Furthermore, the potential for F···H or F···π interactions could provide additional stabilization to the helical conformation.

These helical structures often possess chiral cavities that can be utilized for molecular recognition, the selective binding of a guest molecule to a host. uni-muenchen.denih.gov The precise architecture of the helix, including the size and shape of its internal channel, determines its recognition properties. Chiral metal-organic frameworks (MOFs) based on bipyridine ligands have demonstrated the ability to separate chiral molecules, a process governed by a combination of host-guest interactions, guest-guest interactions, and the flexibility of the framework. nih.gov The incorporation of this compound into such systems could lead to new materials with unique selectivities for specific guest molecules, driven by the specific interactions involving the fluorine atom.

Hydrogen-Bonded Networks and Self-Assembly

Hydrogen bonding is a powerful and directional non-covalent interaction that plays a pivotal role in the self-assembly of supramolecular structures. nih.govsioc-journal.cn In the context of coordination polymers, hydrogen bonds between ligands, solvent molecules, or counter-ions can link individual coordination chains into two- or three-dimensional networks. iucr.orgnih.goviucr.org

The fluorine atom of this compound can participate in weak C–H···F hydrogen bonds, which, although less strong than conventional O–H···O or N–H···O bonds, can be a significant structure-directing force. The strategic placement of this fluorine atom can thus be used to engineer specific intermolecular contacts, guiding the self-assembly process towards desired architectures. The interplay between metal-coordination, classical hydrogen bonding, and these weaker fluorine-involved interactions provides a rich toolbox for the crystal engineering of novel materials based on this compound.

Advanced Materials Development

The development of new materials with tailored optical, electronic, and mechanical properties is crucial for technological advancement. This compound is a promising candidate for incorporation into a range of advanced materials due to its unique combination of a fluorinated pyridine ring and a bipyridyl structure.

Optoelectronic Devices (e.g., OLEDs, DSSCs)

Organic Light-Emitting Diodes (OLEDs): OLED technology relies on the ability of organic materials to emit light upon the application of an electric field. Heavy metal complexes, particularly those of iridium(III) and copper(I), are often used as phosphorescent emitters in high-efficiency OLEDs. The ligands coordinated to the metal center play a critical role in tuning the emission color, quantum yield, and stability of the device. Bipyridine derivatives are common ligands in these complexes. mdpi.commdpi.com

The introduction of fluorine atoms into the bipyridine ligand can have several beneficial effects. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, which can lead to a blue-shift in the emission color. A study on a bis-cyclometalated iridium(III) complex containing a 4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine ligand reported yellow photoluminescence with a quantum yield that was dependent on the solvent. mdpi.com While this specific compound showed a lower quantum yield compared to its non-fluorinated counterpart, it demonstrates the principle of tuning photophysical properties through fluorination. The electron-withdrawing nature of the fluorine in this compound could be similarly exploited to fine-tune the emissive properties of metal complexes for OLED applications.

Modifications to the bipyridine ligands, such as the introduction of different functional groups, are a key strategy for improving DSSC performance. rsc.org While direct studies on this compound in DSSCs are not yet prevalent, the principles from related systems are informative. For instance, cyclometalated iridium(III) complexes with bipyridine ligands have been investigated as photosensitizers for p-type DSSCs. researchgate.net The fluorine atom in this compound could influence the electronic properties of a dye, potentially enhancing its light-harvesting capabilities or improving the efficiency of electron injection.

Below is a table summarizing the performance of some DSSCs using bipyridine-based dyes, illustrating the typical parameters that could be evaluated for a new dye based on this compound.

| Dye | Jsc (mA/cm²) | Voc (V) | ff | PCE (%) | Reference |

| K19 | - | - | - | >7.0 | researchgate.net |

| LEG4 (co-sensitized) | - | - | - | >14 | rsc.org |

| C1 | - | - | - | 6.75 | sigmaaldrich.com |

| Jsc: Short-circuit current density; Voc: Open-circuit voltage; ff: Fill factor; PCE: Power conversion efficiency. |

Metal-Containing Polymers and Nanocomposites

Metal-containing polymers, or metallopolymers, combine the processability of organic polymers with the unique electronic, magnetic, or catalytic properties of metal ions. nih.gov These materials are being explored for a wide range of applications, including drug delivery, catalysis, and sensing. The bipyridine unit is a common component in the synthesis of metallopolymers, serving as a robust chelating site for metal ions within the polymer backbone or as a pendant group. nih.gov

The incorporation of this compound into polymer chains could impart new properties to the resulting materials. The fluorine atom could enhance the thermal stability and chemical resistance of the polymer. Furthermore, the electronic effects of the fluorine could modulate the properties of the coordinated metal center, which is relevant for catalytic applications.

Nanocomposites are materials that incorporate nanoparticles into a polymer matrix, often resulting in enhanced mechanical, thermal, or functional properties. For instance, silver nanocomposites with conducting polymers have been developed for food packaging applications, where the silver provides antimicrobial properties and the polymer provides the structural matrix. acs.org A polymer containing this compound could serve as a matrix for various nanoparticles, with the bipyridine unit potentially acting as an anchoring site for the nanoparticles, ensuring their uniform dispersion within the polymer.

Chemo- and Biosensors (focusing on chemical sensing mechanisms)

Chemosensors are molecules or materials that signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. frontiersin.org Bipyridine derivatives are excellent platforms for the design of chemosensors due to their ability to selectively bind to metal ions and other analytes. researchgate.net The binding event alters the electronic structure of the bipyridine system, leading to a change in its photophysical properties.

The sensing mechanism of bipyridine-based chemosensors often involves processes like photoinduced electron transfer (PET), internal charge transfer (ICT), or fluorescence resonance energy transfer (FRET). For example, a chemosensor can be designed such that in the absence of the analyte, its fluorescence is quenched. Upon binding to the analyte, the quenching mechanism is disrupted, and fluorescence is "turned on."

Pyridine-based chemosensors have been developed for the detection of highly toxic nerve agents. acs.org The sensing mechanism involves the reaction of the nerve agent with the sensor, leading to a significant change in its fluorescence emission. In one strategy, termed "N-activation," the nitrogen atom of the pyridine ring attacks the phosphorus center of the nerve agent, resulting in a product with altered electronic and, therefore, fluorescent properties. acs.org

A sensor based on this compound could operate through similar mechanisms. The fluorine atom could influence the sensitivity and selectivity of the sensor in several ways:

Electronic Effects: The electron-withdrawing nature of the fluorine atom can modulate the energy levels of the sensor's molecular orbitals, potentially fine-tuning the wavelength of absorption and emission and enhancing the signal change upon analyte binding.

Binding Site Modification: The fluorine atom can alter the Lewis basicity of the adjacent nitrogen atom, thereby affecting the binding affinity and selectivity for different metal ions or other analytes.

Specific Interactions: The fluorine atom could participate in specific hydrogen bonding or halogen bonding interactions with the analyte, providing an additional layer of recognition and selectivity.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

A significant area for advancement lies in transition-metal-free synthesis. Recent developments have shown promise in using methods like phosphorane-mediated or sulfur-mediated ligand-coupling processes to create bipyridines. chemrxiv.org However, these methods still have limitations, including restricted access to certain fluorinated bipyridines. chemrxiv.org A key future direction will be to refine and expand these transition-metal-free routes to be more tolerant of a wider range of functional groups and to improve yields for fluoro-substituted isomers like 6-Fluoro-2,4'-bipyridine.

Furthermore, exploring direct C-H activation and functionalization presents another sustainable avenue. mdpi.commdpi.com Methodologies that can selectively introduce a fluorine atom or a fluorinated group onto a pre-formed bipyridine scaffold, or vice-versa, without the need for pre-functionalized starting materials, would represent a significant leap forward. mdpi.com Investigating greener reaction conditions, such as the use of benign solvents or even solvent-free reactions, will also be crucial for enhancing the environmental profile of this compound synthesis. acs.org

Exploration of New Coordination Architectures and Metal Combinations

The coordination chemistry of bipyridine ligands is vast, forming complexes with a wide array of metals for diverse applications. researchgate.net For this compound, the introduction of a fluorine atom asymmetrically modifies the ligand's electronic properties, offering a nuanced tool for tuning the characteristics of the resulting metal complexes.

To date, research on fluorinated bipyridines has included complexes with metals such as iridium, palladium, platinum, nickel, and copper. researchgate.netiucr.orgnih.govacs.org A significant future direction is the systematic exploration of complexes with a broader range of transition metals, lanthanides, and actinides. The unique electronic pull of the fluorine atom can influence the d-orbital splitting of the metal center, potentially leading to novel magnetic, luminescent, or catalytic properties. For instance, lanthanide complexes are renowned for their unique photoluminescent properties, which could be finely tuned by the electronic effects of the 6-fluoro substituent. ossila.com

Beyond simple mononuclear complexes, a major area of future research lies in the design of sophisticated coordination architectures. The use of this compound as a building block for one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs) is a compelling prospect. iucr.orgiucr.orgchemrxiv.orgub.edu The directionality and specific interactions imparted by the fluorine atom could be harnessed to control the self-assembly of these supramolecular structures, leading to materials with tailored porosity, stability, and host-guest properties.

| Metal Ion | Potential Coordination Geometry | Potential Application Area |

| Iridium(III) | Octahedral | Phosphorescent OLEDs, Photoredox Catalysis mdpi.com |

| Nickel(II) | Octahedral, Square Planar | Catalysis, Coordination Polymers iucr.orgacs.orgiucr.org |

| Copper(I/II) | Tetrahedral, Square Pyramidal | Catalysis, Luminescent Materials nih.govmdpi.com |

| Lanthanides (e.g., Eu, Tb) | 7-, 8-, or 9-coordinate | Luminescent Probes, MRI Contrast Agents ossila.com |

| Cadmium(II) | Various (e.g., in MOFs) | Photocatalysis, Sensing chemrxiv.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. For this compound and its metal complexes, computational modeling offers a pathway to accelerate discovery and rationalize experimental findings.

Future research should leverage advanced computational methods for the predictive design of novel complexes and materials. This moves beyond retrospective analysis to a more forward-looking approach. High-throughput computational screening could be employed to rapidly evaluate the potential of a vast library of virtual complexes of this compound with different metals. These screenings could predict key properties such as HOMO-LUMO gaps (relevant for optical and electronic applications), bond dissociation energies (relevant for catalytic cycles), and absorption spectra. mdpi.comossila.commdpi.com

Moreover, more sophisticated modeling of excited states will be crucial for designing new photophysically active materials, such as those for OLEDs or as photosensitizers. mdpi.com Simulating the non-radiative and radiative decay pathways in iridium or copper complexes, for example, can provide insights into achieving higher quantum yields. mdpi.commdpi.com For catalytic applications, modeling reaction intermediates and transition states can elucidate mechanisms and guide the design of more efficient catalysts. acs.org

Expanding Research Frontiers in Catalysis and Materials Innovation

The ultimate goal of fundamental research into ligands like this compound is to unlock new functionalities in catalysis and materials science. The unique electronic signature of this ligand provides a fertile ground for innovation.

In catalysis, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of a coordinated metal center. Future research should explore the use of this compound-metal complexes in a wider range of catalytic transformations beyond the established areas. This could include challenging cross-coupling reactions, C-H activation/functionalization, and asymmetric catalysis, where the ligand's electronic asymmetry could be pivotal in inducing stereoselectivity. The development of robust photoredox catalysts based on iridium or other metal complexes with this ligand is another promising avenue.

In materials science, the potential is vast. The use of iridium complexes with fluorinated bipyridines as phosphorescent dopants in OLEDs is an active area of research. Future work should focus on using this compound to fine-tune emission colors, improve quantum efficiencies, and enhance device stability. mdpi.com Beyond light-emitting applications, this ligand could be incorporated into materials for chemical sensing, where the fluorine atom could participate in specific interactions with analytes, or into dye-sensitized solar cells, where its electronic properties can influence charge separation and transport. ossila.comresearchgate.net The construction of novel MOFs and coordination polymers using this linker could also lead to materials with advanced properties for gas storage and separation. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-2,4'-bipyridine, and how do reaction conditions influence yield?

The synthesis of bipyridine derivatives often employs cross-coupling strategies. For example, Suzuki-Miyaura coupling has been successfully used for halogenated bipyridines (e.g., 6,6′-dibromo-2,2′-bipyridine with boronic acids) . Key factors include:

- Catalyst selection : Nickel or palladium catalysts (e.g., Pd(PPh₃)₄) are common, with nickel favoring cost-effective, large-scale reactions.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance coupling efficiency.

- Substituent effects : Electron-withdrawing groups like fluorine may slow coupling kinetics due to reduced electron density at the reaction site.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- ¹⁹F NMR : The fluorine substituent produces a distinct singlet or multiplet depending on neighboring proton environments (δ ≈ -110 to -120 ppm for aromatic F) .

- UV-Vis : Fluorine’s inductive effect red-shifts absorption bands compared to non-fluorinated analogs (e.g., λmax ≈ 280–320 nm in ethanol).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 203.07 for C₁₀H₈FN₂) and isotopic patterns.

Q. What coordination modes are observed for this compound with transition metals?

The ligand typically acts as a bidentate N,N-donor, forming octahedral or square-planar complexes. For example:

- Copper(I) : Forms [Cu(6-F-2,4'-bpy)₂]⁺ complexes with distorted tetrahedral geometry, influenced by steric hindrance from fluorine .

- Ruthenium(II) : Fluorine’s electron-withdrawing effect stabilizes low-spin Ru(II) centers in photocatalytic applications .

Advanced Research Questions

Q. How does the fluorine substituent modulate the electronic properties of this compound in catalytic systems?

Fluorine’s electronegativity alters ligand-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) states:

- Redox potentials : Cyclic voltammetry shows a 50–100 mV anodic shift in metal-centered redox potentials compared to non-fluorinated analogs .

- Catalytic activity : In copper-bipyridine water oxidation catalysts, electron-withdrawing groups like fluorine increase overpotentials but improve oxidative stability .

Table 1 : Electronic Effects of Substituents on Bipyridine Ligands

| Substituent (R) | Hammett σₚ Value | Redox Potential Shift (ΔE, mV) | Catalytic Turnover (TOF, h⁻¹) |

|---|---|---|---|

| -F | +0.06 | +90 | 120 |

| -CH₃ | -0.17 | -60 | 250 |

| -OCH₃ | -0.27 | -110 | 300 |

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound complexes?

- DFT validation : Compare computed vs. experimental IR/Raman spectra to confirm ligand binding modes .

- X-ray absorption spectroscopy (XAS) : Resolves discrepancies in oxidation states (e.g., distinguishing Cu(I) vs. Cu(II)) .

- EPR for paramagnetic systems : Detects unpaired electrons in radical intermediates, clarifying redox mechanisms .

Q. How can thermal analysis guide the design of this compound-based materials?

Thermogravimetric analysis (TGA) of metal complexes reveals decomposition pathways:

- Nano-oxide formation : Iron(II) bipyridine complexes decompose at ~475°C to yield nanometric Fe₂O₃, with fluorine enhancing thermal stability .

- Ligand volatility : Fluorine reduces ligand sublimation temperatures, impacting thin-film deposition in optoelectronics.

Methodological Considerations

Q. What are best practices for characterizing fluorine’s steric and electronic roles in bipyridine ligands?

- X-ray crystallography : Resolves bond length alterations (e.g., C-F vs. C-H distances) and torsion angles .

- Hammett correlations : Quantify electronic effects using substituent σₚ values and correlate with catalytic rates .

- Solvatochromism studies : Probe solvent-dependent MLCT transitions to assess ligand polarizability .

Q. How to address synthetic challenges in fluorinated bipyridine derivatives?

- Purification : Fluorine’s hydrophobicity complicates aqueous workup; use silica gel chromatography with ethyl acetate/hexane gradients.

- Side reactions : Fluorine may participate in unintended nucleophilic aromatic substitution; monitor via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。